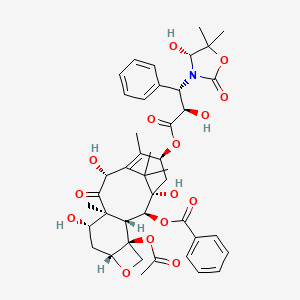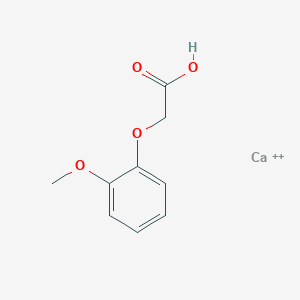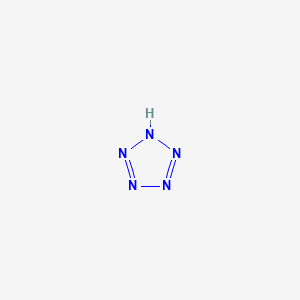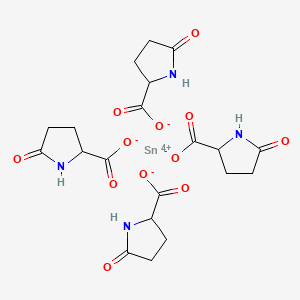
Sodium hydrogen 4-aminobenzene-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen aniline-2,4-disulphonate is a chemical compound with the molecular formula C6H6NNaO6S2. It is a sodium salt derivative of aniline-2,4-disulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the sulfonation of aniline. Aniline is reacted with concentrated sulfuric acid to produce the corresponding sulfonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of sodium hydrogen aniline-2,4-disulphonate follows a similar synthetic route. The process involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Wirkmechanismus
The mechanism by which sodium hydrogen aniline-2,4-disulphonate exerts its effects involves its interaction with various molecular targets. The sulfonic acid groups in the compound can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-amino-5-sulfobenzoate
- Sodium 4-amino-3-sulfobenzene-1-sulfonate
- Sodium 4-amino-3-sulfobenzenesulfonate
Comparison: Sodium hydrogen aniline-2,4-disulphonate is unique due to its specific sulfonic acid substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
68466-09-1 |
|---|---|
Molekularformel |
C6H6NNaO6S2 |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
sodium;4-aminobenzene-1,3-disulfonate;hydron |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
JYKSCWRCLLNCHG-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


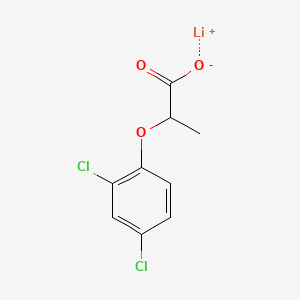
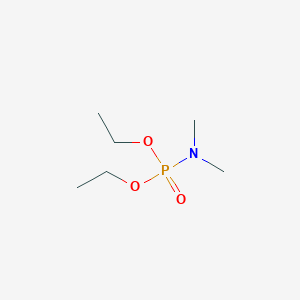

![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)
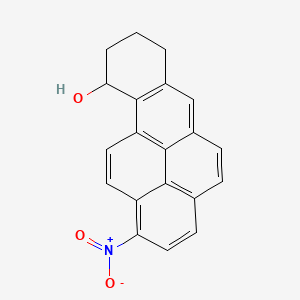

![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
